molecular formula C10H13N5S B2514339 5-(1-Cyclopentylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946817-77-1

5-(1-Cyclopentylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2514339
M. Wt: 235.31
InChI Key: URENQIZOPGDIBW-UHFFFAOYSA-N
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Description

“5-(1-Cyclopentylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine” is a compound that contains a pyrazole ring and a thiadiazole ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Thiadiazole is a type of organic compound that contains a ring of three carbon atoms, one sulfur atom, and two nitrogen atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the pyrazole and thiadiazole rings . The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . Thiadiazole derivatives can be synthesized through reactions involving thiosemicarbazides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a thiadiazole ring. The cyclopentyl group attached to the pyrazole ring would add steric bulk to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole and thiadiazole rings. Pyrazoles can undergo a variety of reactions including alkylation, acylation, and halogenation . Thiadiazoles can participate in reactions such as S_NAr substitutions and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole and thiadiazole rings would likely make the compound aromatic and potentially polar . The cyclopentyl group could influence the compound’s solubility and boiling/melting points .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activities could also be explored, given that many pyrazole and thiadiazole derivatives have shown various biological activities .

properties

IUPAC Name

5-(1-cyclopentylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c11-10-13-12-9(16-10)8-5-6-15(14-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URENQIZOPGDIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)C3=NN=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-cyclopentyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

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